molecular formula C43H53NO14 B601176 2'-Epi Docetaxel CAS No. 133577-33-0

2'-Epi Docetaxel

カタログ番号 B601176
CAS番号: 133577-33-0
分子量: 807.9
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .


Synthesis Analysis

The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .


Chemical Reactions Analysis

Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .


Physical And Chemical Properties Analysis

Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .

科学的研究の応用

Cancer Therapy

2’-Epi Docetaxel is primarily used in oncology as a chemotherapeutic agent. It’s a semi-synthetic analogue of paclitaxel (Taxol) and is used to treat various cancers, including breast, ovarian, lung, and prostate cancer. Its mechanism involves stabilizing microtubules and preventing cell division, which is crucial in stopping cancer proliferation .

Drug Delivery Systems

Innovations in nanotechnology have led to the development of docetaxel-loaded nanocapsules and nanoparticles. These systems offer targeted drug delivery, controlled release, and improved bioavailability, which enhances the therapeutic potential of docetaxel while minimizing systemic toxicity .

Combination Therapy

2’-Epi Docetaxel is often used in combination therapy with other drugs to enhance its efficacy. For instance, it’s combined with trastuzumab for treating HER2-positive breast cancer, showing promising results in clinical trials .

Regenerative Medicine

The compound’s role in regenerative medicine is emerging, with studies exploring its use in targeted therapy and cellular regeneration. This is particularly significant in developing treatments that require precise cellular-level interventions .

Pharmacokinetics

Research in pharmacokinetics has focused on improving the solubility and delivery of 2’-Epi Docetaxel. Studies are ongoing to develop formulations that can be administered more effectively and with fewer side effects .

Biotechnology

In biotechnology , 2’-Epi Docetaxel is being studied for its molecular mechanisms in cancer cells, especially in relation to gene expression profiles and the impact of Helicobacter pylori infection on gastric cancer treatment outcomes .

Environmental Impact

The environmental impact of 2’-Epi Docetaxel is an area of concern, with research directed towards understanding the ecological consequences of its use and disposal. Efforts are being made to develop eco-friendly alternatives and disposal methods .

Industrial Applications

In the pharmaceutical industry , 2’-Epi Docetaxel is involved in the development of reference standards for quality control, method validation, and stability studies. It’s also used in identifying unknown impurities and assessing genotoxic potential .

作用機序

Safety and Hazards

Docetaxel has numerous toxic effects due to the ethanol and polysorbate . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child .

将来の方向性

The future of Docetaxel in cancer treatment continues to hold promise with the development of combination therapies, cytokine modulating therapies, and cellular therapies . There are ongoing investigations to identify and understand mechanisms of resistance .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-KWUUUEAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928192
Record name 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133577-33-0
Record name S-erythro-Taxotere
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。